

α -D-Glucofuranose: A Comprehensive Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-glucofuranose

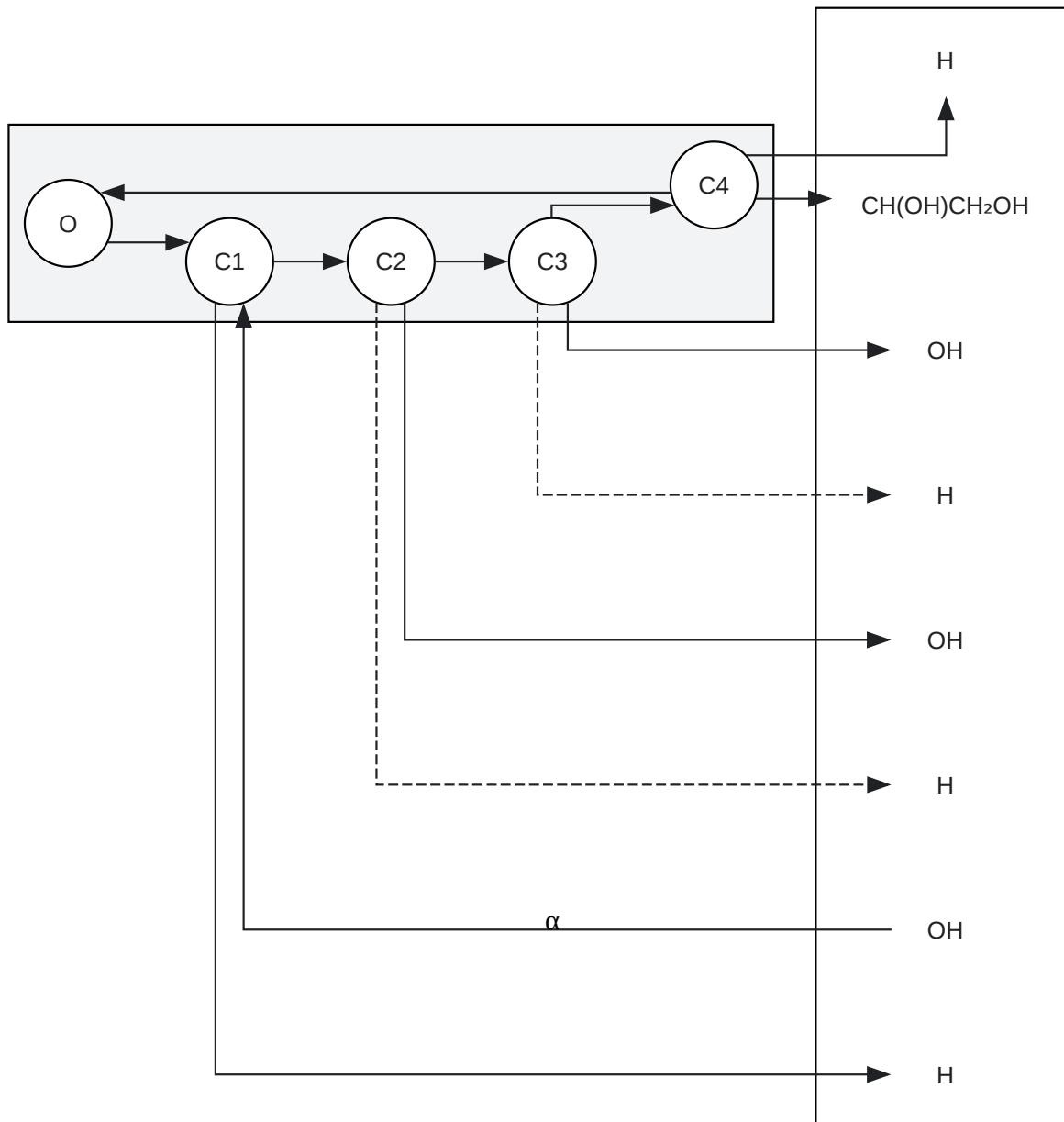
Cat. No.: B12644474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -D-glucofuranose is a five-membered ring isomer of glucose. While less abundant than its six-membered pyranose counterpart in aqueous solution, the furanose form plays a significant role in various biological processes and serves as a crucial intermediate in the synthesis of numerous carbohydrate-based therapeutics and materials.^{[1][2]} A thorough understanding of its intricate three-dimensional structure and stereochemical nuances is paramount for researchers engaged in glycobiology, medicinal chemistry, and drug discovery. This technical guide provides an in-depth analysis of the core structural and stereochemical features of α -D-glucofuranose, supported by quantitative data and detailed experimental methodologies.


Core Structure and Stereochemistry

α -D-glucofuranose is a monosaccharide with the chemical formula C₆H₁₂O₆.^[3] Its structure is characterized by a central five-membered furanose ring, composed of four carbon atoms and one oxygen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for α -D-glucofuranose is (2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.^[3]

The stereochemistry of α -D-glucofuranose is defined by the spatial arrangement of its hydroxyl (-OH) groups. The "D" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C4 in the furanose ring), which is analogous to D-glyceraldehyde.

The " α " anomer specifies the stereochemistry at the anomeric carbon (C1). In the Haworth projection of α -D-glucofuranose, the hydroxyl group on the anomeric carbon is oriented on the opposite side of the ring from the $-\text{CH}_2\text{OH}$ group at C4.

The furanose ring is not planar and typically adopts one of two puckered conformations: the envelope (E) or the twist (T) conformation. These conformations are in dynamic equilibrium, and the preferred conformation can be influenced by substituents and the surrounding environment.

[Click to download full resolution via product page](#)

Figure 1: 2D representation of α -D-glucofuranose.

Quantitative Structural Data

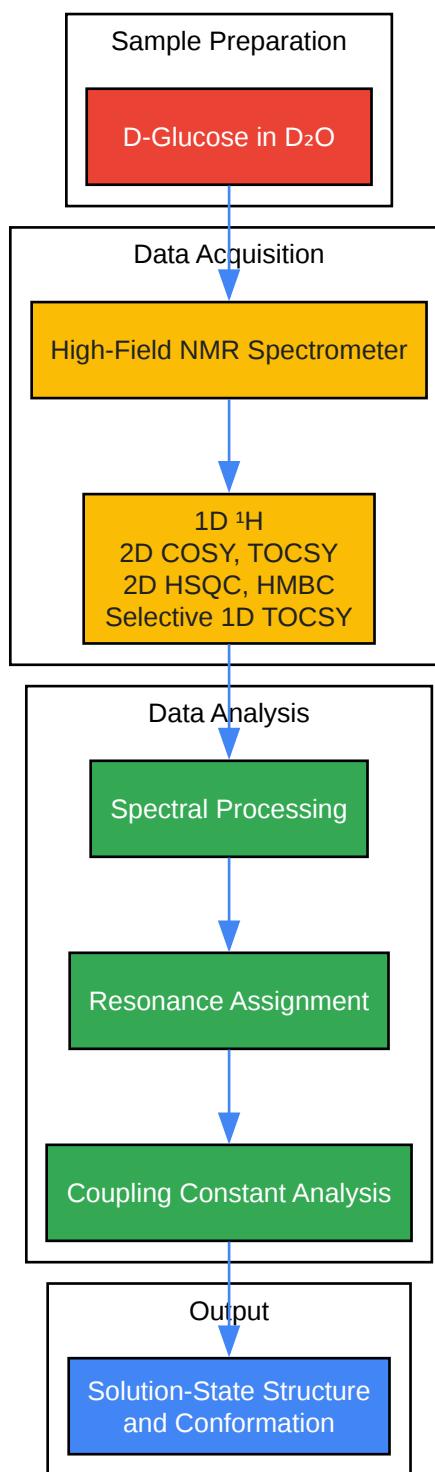
The precise bond lengths, bond angles, and torsional angles of α -D-glucofuranose can be determined using X-ray crystallography, often performed on more stable crystalline derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of each proton and carbon atom, as well as the coupling constants between adjacent nuclei, which are indicative of dihedral angles and thus conformation.

Table 1: NMR Spectroscopic Data for α -D-Glucofuranose in D_2O

Atom	1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)	J-Coupling Constants (Hz)
H1/C1	5.49	98.5	$^3J(H1,H2) = 3.96$
H2/C2	4.10	78.1	$^3J(H2,H3) = 1.80$
H3/C3	4.30	75.2	$^3J(H3,H4) = 4.20$
H4/C4	4.18	83.1	$^3J(H4,H5) = 6.80$
H5/C5	3.85	72.3	$^3J(H5,H6a) = 3.1$, $^3J(H5,H6b) = 5.4$
H6a/C6	3.78	64.2	$^2J(H6a,H6b) = -11.9$
H6b/C6	3.71	64.2	

Data sourced from Alexandersson and Nestor, 2022.[[1](#)]

Experimental Protocols


The structural elucidation of α -D-glucofuranose relies on sophisticated analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

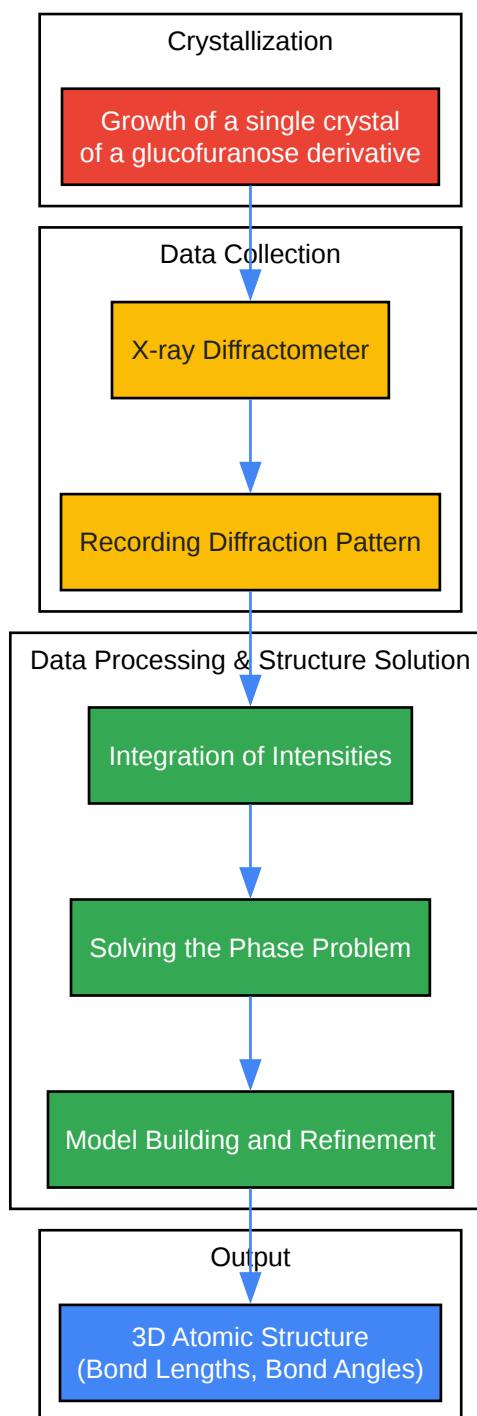
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of all protons and carbons in α -D-glucofuranose to elucidate its solution-state structure and conformation.

Methodology:

- **Sample Preparation:** A high-purity sample of D-glucose is dissolved in deuterium oxide (D₂O) to a concentration of approximately 1 M. A phosphate buffer is added to maintain a neutral pD (pH in D₂O).[1]
- **Data Acquisition:** A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
 - 1D ¹H NMR: Provides an overview of all proton signals.
 - 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing the connectivity of the proton spin system.
 - 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals all protons within a given spin system, even those not directly coupled, by varying the mixing time.
 - 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
 - 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), aiding in the assignment of quaternary carbons and confirming assignments.
 - Selective 1D TOCSY: Irradiation of a specific proton resonance allows for the selective observation of all other protons in the same spin system, which is particularly useful for resolving overlapping signals in complex spectra.[1]
- **Data Analysis:** The acquired spectra are processed and analyzed using specialized NMR software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured from the fine structure of the signals in high-resolution 1D spectra or extracted from 2D spectra.

[Click to download full resolution via product page](#)

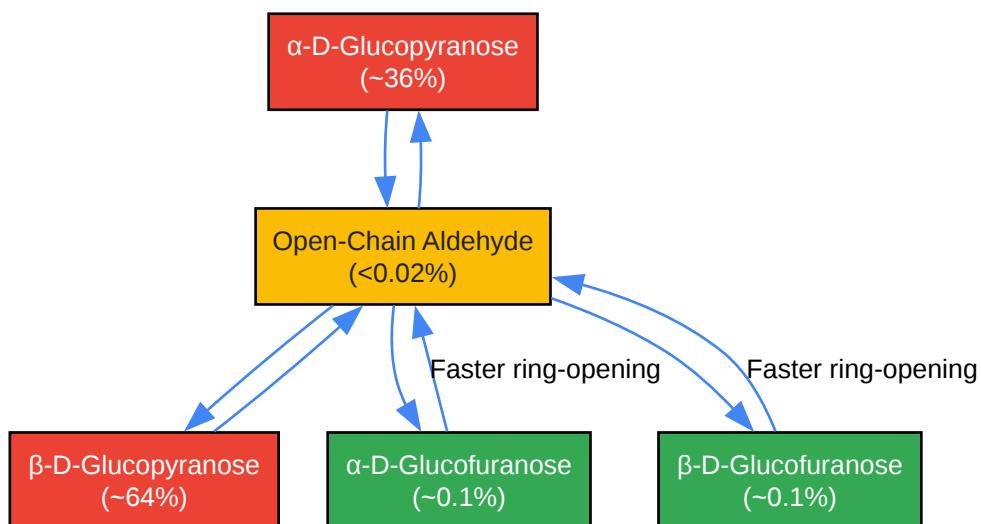

Figure 2: Experimental workflow for NMR analysis.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of α -D-glucofuranose in the solid state.

Methodology:

- **Crystallization:** Due to the inherent instability and low abundance of α -D-glucofuranose, a suitable crystalline derivative is often synthesized. This involves protecting the hydroxyl groups to lock the molecule in the desired furanose conformation and facilitate crystallization.
- **Data Collection:** A single, high-quality crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
- **Data Processing:** The intensities and positions of the diffracted spots are measured and integrated. The data is then corrected for various experimental factors.
- **Structure Solution and Refinement:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the observed data.
- **Structure Validation:** The final model is validated to ensure its geometric and stereochemical quality.



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

The interconversion between the different isomeric forms of glucose in solution, including α -D-glucopyranose, is a dynamic equilibrium known as mutarotation. This process proceeds through an open-chain aldehyde intermediate. The furanose forms, despite their low population, exhibit a faster rate of ring-opening compared to the pyranose forms, contributing significantly to the overall reactivity of glucose.^[1]

[Click to download full resolution via product page](#)

Figure 4: Glucose mutarotation pathway in solution.

Conclusion

A detailed understanding of the structure and stereochemistry of α -D-glucofuranose is essential for advancing research in carbohydrate chemistry and its applications in drug development. This guide has provided a comprehensive overview of its core structural features, quantitative NMR data, and the experimental protocols used for its characterization. The provided visualizations of its structure, experimental workflows, and its role in the mutarotation equilibrium offer a clear and concise reference for scientists in the field. Further research into the solid-state structure of α -D-glucofuranose and its derivatives will continue to enhance our understanding of this important biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [α -D-Glucofuranose: A Comprehensive Technical Guide to its Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12644474#d-glucofuranose-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com